molecular formula C12H13ClF2O B14040857 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one

1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one

Cat. No.: B14040857
M. Wt: 246.68 g/mol
InChI Key: RMBUSOGVPZYLAA-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, difluoromethyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one typically involves the reaction of 4-(difluoromethyl)-3-ethylbenzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and difluoromethyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one is unique due to the presence of both a chloro group and a difluoromethyl group, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H13ClF2O

Molecular Weight

246.68 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethyl)-3-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O/c1-3-8-6-9(11(13)7(2)16)4-5-10(8)12(14)15/h4-6,11-12H,3H2,1-2H3

InChI Key

RMBUSOGVPZYLAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C(=O)C)Cl)C(F)F

Origin of Product

United States

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